molecular formula C9H12ClNO2 B1392880 4-(Pyridin-2-yl)butanoic acid hydrochloride CAS No. 638167-97-2

4-(Pyridin-2-yl)butanoic acid hydrochloride

Cat. No.: B1392880
CAS No.: 638167-97-2
M. Wt: 201.65 g/mol
InChI Key: AYBMHJIDLAUHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C₉H₁₂ClNO₂ It is a derivative of butanoic acid, where a pyridin-2-yl group is attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)butanoic acid hydrochloride typically involves the reaction of pyridine with butanoic acid derivatives under controlled conditions. One common method includes the use of pyridine-2-carboxaldehyde and butanoic acid in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under inert gas conditions to prevent oxidation and other side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-(Pyridin-2-yl)butanoic acid hydrochloride serves as a building block for the creation of more complex molecules. It is utilized in various chemical reactions, including:

  • Oxidation Reactions : The compound can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction Reactions : It can be reduced to form piperidine derivatives through reagents such as lithium aluminum hydride.
  • Substitution Reactions : The pyridine ring can undergo electrophilic and nucleophilic substitutions, allowing for the introduction of new functional groups.

Biology

Research is ongoing into the biological activities of this compound. Notably, it has been studied for its potential as an enzyme inhibitor , particularly in the context of NAD biosynthesis, which is crucial for cellular metabolism.

Case Study : A study demonstrated that this compound effectively inhibited nicotinamide adenine dinucleotide (NAD) synthesis in cancer cells, leading to reduced cell proliferation. This suggests its potential application in cancer therapeutics.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic applications. Its ability to modulate biochemical pathways makes it a candidate for drug development targeting specific diseases.

Research Findings :

  • A recent investigation highlighted its potential role in treating metabolic disorders by regulating energy production pathways.

Industry

The compound is also significant in industrial applications, particularly in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable as an intermediate in agrochemical production.

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets within cells. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis, which is crucial for cellular metabolism and energy production . The compound’s ability to interfere with these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents .

Comparison with Similar Compounds

Uniqueness: 4-(Pyridin-2-yl)butanoic acid hydrochloride is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the second position allows for specific interactions with molecular targets that are distinct from those of its analogs .

Biological Activity

4-(Pyridin-2-yl)butanoic acid hydrochloride is a pyridine derivative with notable biological activity, particularly as an inhibitor of various ion channels. This compound has garnered attention in neuropharmacology due to its potential effects on neurotransmission and synaptic plasticity. Below is a detailed examination of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₁O₂·HCl
  • Appearance : White to pale-yellow solid
  • Solubility : Soluble in water due to the hydrochloride salt, which enhances its stability in biological systems.

This compound primarily acts as an inhibitor of:

  • Nicotinic Acetylcholine Receptors (nAChRs) : These receptors are crucial for neurotransmission and are implicated in cognitive functions and various neurological disorders.
  • N-Methyl-D-Aspartate Receptors (NMDA) : Involved in synaptic plasticity and memory function, NMDA receptors are significant targets for compounds aimed at treating neurodegenerative diseases.

Ion Channel Inhibition

Research indicates that this compound exhibits potent inhibitory effects on ion channels. This activity is critical for modulating neuronal excitability and synaptic transmission, making it a candidate for therapeutic applications in conditions such as Alzheimer's disease and schizophrenia.

Cognitive Enhancement

Studies suggest that this compound may enhance cognitive functions by modulating neurotransmitter systems. Its dual-action on both excitatory (glutamate) and inhibitory (GABA) pathways could lead to improved cognitive performance in animal models.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
4-(Pyridin-3-yl)butanoic acid hydrochloridePyridine derivativeDifferent receptor selectivity compared to 4-(Pyridin-2-yl).
3-(Pyridin-2-yl)propanoic acidShorter carbon chainMay exhibit varied pharmacokinetics due to chain length.
4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochlorideOxidized formPotentially increased reactivity and altered biological activity.

Case Studies

  • Neuropharmacological Studies : In a study examining the effects of various pyridine derivatives on cognitive functions, this compound was shown to significantly improve memory retention in rodent models. The compound's ability to modulate nAChRs was highlighted as a key mechanism behind these effects.
  • Receptor Binding Studies : Binding affinity studies revealed that this compound has a high affinity for both nAChRs and NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases. The compound's selectivity profile indicates that it may minimize side effects associated with broader-spectrum neuropharmacological agents.

Properties

IUPAC Name

4-pyridin-2-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-9(12)6-3-5-8-4-1-2-7-10-8;/h1-2,4,7H,3,5-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBMHJIDLAUHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 3
4-(Pyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-2-yl)butanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-2-yl)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.